17-phenyl-trinor-PGF2alpha isopropyl ester
Overview
Description
Bimatoprost isopropyl ester is a synthetic analog of prostaglandin, specifically designed to treat conditions such as glaucoma and ocular hypertension by reducing intraocular pressure. It is structurally similar to other prostaglandin-F 2α analogs, with a unique isopropyl ester group on the C-1 carbon of the α-chain .
Mechanism of Action
Target of Action
The primary target of 17-phenyl-trinor-PGF2alpha isopropyl ester, also known as dehydrolatanoprost, is the FP receptor . This receptor is a part of the prostaglandin (PG) receptor family, which plays a crucial role in various physiological processes .
Mode of Action
Dehydrolatanoprost acts as a potent and selective agonist of the FP receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, dehydrolatanoprost binds to the FP receptor, triggering a series of biochemical reactions .
Biochemical Pathways
Upon activation of the FP receptor, dehydrolatanoprost influences several biochemical pathways. The exact pathways are complex and may vary depending on the specific physiological context. It’s known that the activation of the fp receptor often leads to smooth muscle contraction and exhibits potent luteolytic activity .
Result of Action
The activation of the FP receptor by dehydrolatanoprost has been associated with a reduction in intraocular pressure (IOP), making it an effective treatment for conditions like glaucoma . In fact, at a dose of 3 μg/eye in monkeys, dehydrolatanoprost was found to be the most potent analog tested in reducing IOP, lowering the IOP 1.3 mm Hg below the level achieved by latanoprost .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost isopropyl ester involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes stereoselective oxidation using Baeyer Villiger monooxygenase and diastereoselective reduction using ketoreductase . The key transformations involve regioselective p-phenylbenzoylation of secondary alcohols and Wittig olefination .
Industrial Production Methods
Industrial production of Bimatoprost isopropyl ester follows a similar synthetic route but is optimized for higher yields and scalability. The process involves the use of biocatalysis to ensure stereoselectivity and efficiency under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Bimatoprost isopropyl ester undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like Baeyer Villiger monooxygenase.
Reduction: Diastereoselective reduction using ketoreductase.
Substitution: Regioselective p-phenylbenzoylation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Baeyer Villiger monooxygenase.
Reduction: Ketoreductase.
Substitution: Copper(II)-catalyzed p-phenylbenzoylation.
Major Products
The major products formed from these reactions include stereochemically pure intermediates that are further processed to yield Bimatoprost isopropyl ester .
Scientific Research Applications
Bimatoprost isopropyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Bimatoprost isopropyl ester is compared with other prostaglandin-F 2α analogs such as:
The uniqueness of Bimatoprost isopropyl ester lies in its isopropyl ester group, which differentiates it from other analogs that typically have different ester groups .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPRSJSQLFBO-FWPUOYPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130209-76-6 | |
Record name | 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 130209-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROLATANOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IFH52MD8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in these papers?
A1: The research focuses on a novel synthetic pathway for dehydrolatanoprost and its structural analogs. These compounds are structurally similar to latanoprost, a medication used to treat glaucoma. The researchers aimed to develop a more efficient and versatile synthetic route for these compounds, potentially leading to new and improved treatments for glaucoma [, ].
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